Etonogestrel

Description

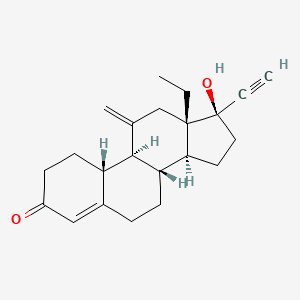

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUYQCUCGESZ-BPIQYHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046782 | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

473.1ºC at 760 mmHg | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 7.37e-03 g/L | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54048-10-1 | |

| Record name | Etonogestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonogestrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETONOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200ºC | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etonogestrel's Core Mechanism in Ovulation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonogestrel, the active metabolite of desogestrel, is a potent progestin that forms the basis of several long-acting reversible contraceptives. Its primary mechanism of action in preventing pregnancy is the consistent and profound inhibition of ovulation. This is achieved through a multi-level suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the prevention of the mid-cycle luteinizing hormone (LH) surge, which is the direct trigger for follicular rupture. This technical guide provides an in-depth exploration of the molecular and physiological pathways through which etonogestrel exerts its anovulatory effects. It summarizes key quantitative data from clinical studies, details relevant experimental protocols for assessing its action, and presents visual diagrams of the involved signaling pathways and experimental workflows.

Introduction

Etonogestrel is a synthetic progestogen with a high binding affinity for the progesterone receptor[1]. This interaction is the cornerstone of its contraceptive efficacy. Unlike some other progestin-only contraceptives, etonogestrel consistently inhibits ovulation in almost all cycles of use, making it a highly effective method of birth control[2]. Understanding the precise mechanisms by which it disrupts the finely tuned hormonal cascade of the menstrual cycle is crucial for the development of new contraceptive agents and for optimizing the clinical application of existing ones.

The Hypothalamic-Pituitary-Ovarian (HPO) Axis: The Primary Target

The primary contraceptive effect of etonogestrel is achieved by suppressing the hypothalamic-pituitary-ovarian (HPO) axis[1]. By acting as a potent progestin, etonogestrel provides strong negative feedback at the level of the hypothalamus and the pituitary gland.

Suppression of Gonadotropin-Releasing Hormone (GnRH)

Etonogestrel's progestogenic activity is thought to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. While direct measurement of GnRH pulses in humans is not feasible in routine clinical studies, the pulsatility of LH is a well-established surrogate marker[3]. Progestins, in general, are known to decrease the frequency of GnRH pulses[3]. This reduction in GnRH pulse frequency is a critical upstream event that leads to the subsequent suppression of gonadotropin secretion from the pituitary.

Figure 1: Etonogestrel's negative feedback on the HPO axis.

Inhibition of Gonadotropin Secretion: LH and FSH

The reduced GnRH stimulation from the hypothalamus leads to a profound suppression of gonadotropin secretion from the anterior pituitary gland, particularly affecting Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).

Luteinizing Hormone (LH): The most critical effect of etonogestrel is the abolition of the mid-cycle LH surge[4]. This surge is the direct trigger for the final maturation of the dominant follicle and subsequent ovulation. By preventing the LH peak, etonogestrel effectively blocks follicular rupture and the release of an oocyte. While basal LH levels are also suppressed, the elimination of the surge is the key anovulatory mechanism.

Follicle-Stimulating Hormone (FSH): Etonogestrel also suppresses FSH secretion, though generally to a lesser degree than LH[5]. This suppression can interfere with the initial recruitment and development of ovarian follicles. However, some follicular development is often still observed in women using etonogestrel-containing contraceptives, suggesting that FSH is not completely inhibited[4].

Ovarian Effects: Follicular Development and Steroidogenesis

Despite the suppression of gonadotropins, some ovarian follicular activity is commonly observed in users of etonogestrel implants.

Follicular Growth

Transvaginal ultrasound studies have shown that follicular growth can still occur, with some follicles reaching pre-ovulatory sizes[6]. However, in the absence of an LH surge, these follicles typically do not rupture and instead may become atretic or form follicular cysts.

Estradiol Production

The continued, albeit suppressed, follicular activity results in the production of estradiol. Serum estradiol levels in etonogestrel users are generally maintained in the range of the early to mid-follicular phase, which is sufficient to prevent symptoms of estrogen deficiency, such as bone loss[4].

Secondary Contraceptive Mechanisms

In addition to the primary mechanism of ovulation inhibition, etonogestrel contributes to its high contraceptive efficacy through secondary effects on the cervical mucus and endometrium.

Changes in Cervical Mucus

Etonogestrel induces the production of thick, viscous, and scanty cervical mucus[1]. This altered mucus creates a hostile environment for sperm, impairing their motility and ability to penetrate the cervical canal to reach the upper reproductive tract[7].

Endometrial Effects

Etonogestrel also affects the endometrium, leading to an atrophic or inactive state. This makes the uterine lining unreceptive to the implantation of a blastocyst, should fertilization occur in the rare event of breakthrough ovulation[1].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of etonogestrel.

| Parameter | Method | Result | Reference |

| Ovulation Inhibition | Serum Progesterone | Ovulation was inhibited in 100% of treatment cycles. | [2] |

| LH Surge | Radioimmunoassay | Complete suppression of the mid-cycle LH peak. | [4] |

| Follicular Rupture | Transvaginal Ultrasound | No follicular rupture observed in the majority of cycles. | [6] |

| Cervical Mucus Score (Insler) | Microscopic Examination | Significant reduction in mucus score, indicating poor quality for sperm penetration. | [7] |

| Hormone | Baseline Level (mIU/mL) | Level with Etonogestrel (mIU/mL) | Percentage Change | Reference |

| LH (basal) | 5-10 | <5 | Variable | [5] |

| FSH (basal) | 5-20 | Slightly reduced | Variable | [5] |

| Estradiol (pg/mL) | 25-350 (variable in cycle) | 20-80 (early follicular phase levels) | N/A | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of etonogestrel.

Assessment of Gonadotropin Pulsatility

Objective: To determine the effect of etonogestrel on the pulsatile secretion of LH and FSH.

Protocol:

-

Subject Selection: Healthy, ovulatory women with regular menstrual cycles.

-

Baseline Assessment: Frequent blood sampling (e.g., every 10 minutes for 8-12 hours) during the early follicular phase to establish baseline LH and FSH pulse frequency and amplitude.

-

Treatment: Administration of etonogestrel (e.g., via an implant).

-

Post-Treatment Assessment: Repeat frequent blood sampling at specified intervals after initiation of treatment to assess changes in LH and FSH pulsatility.

-

Hormone Analysis: Serum LH and FSH concentrations are measured using a sensitive and specific immunoradiometric assay (IRMA) or a chemiluminescent immunoassay.

-

Pulse Analysis: The data are analyzed using a pulse detection algorithm (e.g., Cluster or Detect) to determine pulse frequency and amplitude.

Figure 2: Workflow for assessing gonadotropin pulsatility.

Transvaginal Ultrasound for Follicular Tracking

Objective: To monitor ovarian follicular development in women using etonogestrel.

Protocol:

-

Equipment: A high-frequency (5-9 MHz) transvaginal ultrasound transducer.

-

Procedure:

-

The patient is placed in the lithotomy position with an empty bladder.

-

The transducer, covered with a sterile sheath and lubricating gel, is inserted into the vagina.

-

Systematic scanning of both ovaries is performed in both sagittal and coronal planes.

-

-

Measurements:

-

The number of antral follicles is counted.

-

The diameter of any developing follicles is measured in two or three orthogonal planes, and the mean diameter is calculated.

-

Endometrial thickness and pattern are also assessed.

-

-

Timing: Scans are typically performed at regular intervals (e.g., every 2-3 days) starting from the early follicular phase of a baseline cycle and then throughout the treatment period[6].

References

- 1. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the efficacy, safety, and patient acceptability of the etonogestrel implantable contraceptive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FRI419 Progesterone Regulation Of The GnRH Pulse Generator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and pharmacodynamics of Implanon, a single-rod etonogestrel contraceptive implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the subdermal contraceptive etonogestrel implant (Implanon) on biochemical and hormonal parameters (three years follow-up) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRANSVAGINAL SONOGRAPHIC STUDY OF FOLLICULAR DYNAMICS IN SPONTANEOUS AND CLOMIPHENE CITRATE CYCLES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tests of sperm–cervical mucus interaction (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]

An In-Depth Technical Guide to the Pharmacodynamics and Receptor Binding Affinity of Etonogestrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etonogestrel, the biologically active metabolite of desogestrel, is a potent synthetic progestin widely utilized in long-acting reversible contraceptives. Its primary mechanism of action lies in the suppression of ovulation through its high affinity for the progesterone receptor (PR), leading to the inhibition of the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a comprehensive overview of the pharmacodynamics of etonogestrel, with a detailed focus on its receptor binding profile. Quantitative binding affinity data for progesterone, androgen, and glucocorticoid receptors are presented, alongside a detailed experimental protocol for a competitive binding assay. Furthermore, the signaling pathways involved in its contraceptive effect are elucidated and visualized. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and study of steroid hormones.

Introduction

Etonogestrel (3-keto-desogestrel) is a third-generation progestin that forms the active component in contraceptive implants and vaginal rings.[1][2] Its contraceptive efficacy is primarily attributed to the inhibition of ovulation.[3][4] This is achieved through its potent interaction with progesterone receptors in the hypothalamus and pituitary gland, disrupting the normal pulsatile release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH).[2][5] Understanding the specific pharmacodynamics and receptor binding characteristics of etonogestrel is crucial for the development of new contraceptive methods and for elucidating the broader physiological effects of synthetic progestins.

Receptor Binding Affinity of Etonogestrel

The biological activity of etonogestrel is defined by its binding affinity to various steroid hormone receptors. It exhibits a high and specific affinity for the progesterone receptor, which is central to its progestational and contraceptive effects. Additionally, etonogestrel displays some affinity for the androgen and glucocorticoid receptors, which may contribute to its side-effect profile. Notably, it has no significant affinity for the estrogen receptor.[4]

Quantitative Binding Affinity Data

The following tables summarize the relative binding affinities (RBAs) of etonogestrel and other progestins for the progesterone, androgen, and glucocorticoid receptors. The data is derived from competitive binding assays using intact human breast cancer cells (MCF-7) and represents the affinity relative to a reference compound (Org 2058 for PR, dihydrotestosterone for AR, and dexamethasone for GR).

Table 1: Relative Binding Affinity of Etonogestrel for the Progesterone Receptor (PR) in Intact MCF-7 Cells at 37°C

| Compound | Relative Binding Affinity (%) (Org 2058 = 100%) |

| Etonogestrel (3-keto-desogestrel) | 200 |

| Levonorgestrel | 100 |

| Medroxyprogesterone acetate (MPA) | 60 |

| Norethisterone | 45 |

| Progesterone | 40 |

| Cyproterone acetate | 40 |

Data sourced from Kloosterboer et al. (1988).

Table 2: Relative Binding Affinity of Etonogestrel for the Androgen Receptor (AR) in Intact MCF-7 Cells at 37°C

| Compound | Relative Binding Affinity (%) (Dihydrotestosterone = 100%) |

| Levonorgestrel | 100 |

| Etonogestrel (3-keto-desogestrel) | 50 |

| Norethisterone | 50 |

| Medroxyprogesterone acetate (MPA) | 50 |

| Progestagens with anti-androgenic activity | < 15 |

Data sourced from Kloosterboer et al. (1988).

Table 3: Relative Binding Affinity of Etonogestrel for the Glucocorticoid Receptor (GR)

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) |

| Etonogestrel | ~14 |

| Levonorgestrel | ~1 |

Data reflects that etonogestrel binds to the glucocorticoid receptor with about 14% of the affinity of dexamethasone.

Pharmacodynamic Mechanism of Action

Etonogestrel's primary pharmacodynamic effect is the inhibition of ovulation. This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-ovarian (HPO) axis.

Signaling Pathway of Ovulation Inhibition

Etonogestrel, acting as a potent progesterone receptor agonist, suppresses the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, blunts the mid-cycle surge of Luteinizing Hormone (LH) from the pituitary gland, which is essential for ovulation.[1][6] Recent research suggests that the effects of sex steroids on GnRH neurons are mediated by the Kiss1/GPR54 (also known as KISS1R) system in the hypothalamus. Progestins are thought to modulate the activity of kisspeptin-producing neurons, which are key regulators of GnRH release. By inhibiting kisspeptin signaling, etonogestrel effectively reduces the frequency and amplitude of GnRH pulses, leading to an anovulatory state.

Caption: Etonogestrel's signaling pathway for ovulation inhibition.

Peripheral Actions

In addition to its central effects on the HPO axis, etonogestrel also exerts peripheral actions that contribute to its contraceptive efficacy. It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm penetration.[1] Furthermore, etonogestrel can induce changes in the endometrium that may make it less receptive to implantation.[1]

Experimental Protocols: Competitive Radioligand Binding Assay

The following protocol is a representative method for determining the relative binding affinity of etonogestrel for the progesterone and androgen receptors in intact MCF-7 cells, as described in the literature.

Objective

To determine the relative binding affinity (RBA) of etonogestrel for the progesterone receptor (PR) and androgen receptor (AR) in comparison to known ligands.

Materials

-

Cell Line: MCF-7 human breast cancer cells (known to express PR and AR).[7]

-

Radioligands:

-

For PR assay: [³H]-Org 2058 (a synthetic progestin).

-

For AR assay: [³H]-dihydrotestosterone (DHT).

-

-

Unlabeled Competitors: Etonogestrel, Org 2058 (for PR), dihydrotestosterone (for AR), and other progestins for comparison.

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.

-

Scintillation fluid.

-

Multi-well cell culture plates.

-

Liquid scintillation counter.

Experimental Workflow

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. The Structural and Electrophysiological Properties of Progesterone Receptor-Expressing Neurons Vary along the Anterior-Posterior Axis of the Ventromedial Hypothalamus and Undergo Local Changes across the Reproductive Cycle | eNeuro [eneuro.org]

- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 4. digitalcommons.lmu.edu [digitalcommons.lmu.edu]

- 5. Progesterone receptor distribution in the human hypothalamus and its association with suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypothalamic kisspeptin neurons as potential mediators of estradiol negative and positive feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCF-7; a human breast cancer cell line with estrogen, androgen, progesterone, and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Etonogestrel: A Comprehensive Pharmacokinetic and Bioavailability Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetic profile and bioavailability of etonogestrel, the active metabolite of desogestrel. Etonogestrel is a potent progestin widely used in various contraceptive formulations, including subdermal implants, vaginal rings, and oral contraceptives. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential adverse effects.

Executive Summary

Etonogestrel exhibits high bioavailability, particularly when administered via non-oral routes such as subdermal implants and vaginal rings, effectively bypassing first-pass metabolism. Its pharmacokinetic profile is characterized by rapid absorption, extensive protein binding, and a moderate elimination half-life. Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, making it susceptible to drug-drug interactions. This guide synthesizes key quantitative data, details the experimental protocols used to derive these findings, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of etonogestrel vary depending on the route of administration. The following sections and tables summarize the key parameters for the most common formulations.

Subdermal Implants (e.g., Implanon®, Nexplanon®)

Subdermal implants are designed for long-term, continuous release of etonogestrel.

Table 1: Pharmacokinetic Parameters of Etonogestrel Subdermal Implants

| Parameter | Value | Reference |

| Bioavailability | Approximately 100% | [1][2][3] |

| Time to Peak Concentration (Tmax) | Peak of 813 pg/mL at 4 days; Mean max of 1200 (± 604) pg/mL within the first 2 weeks | [3][4][5][6][7] |

| Maximum Concentration (Cmax) | 813 - 1200 pg/mL | [3][4][5][6][7] |

| Protein Binding | ~98% (66% to albumin, 32% to SHBG) | [2][8][9] |

| Apparent Volume of Distribution (Vd) | ~201 L | [8][9][10] |

| Metabolism | Primarily hepatic via CYP3A4 | [2][8][9][11] |

| Elimination Half-life (t1/2) | ~25 hours | [1][2][8] |

| Clearance (CL) | ~7.5 L/h | [1][8][10] |

| Excretion | Primarily renal | [2][8][10] |

The release rate from the implant is not constant, starting at approximately 60-70 mcg/day in the initial weeks and gradually decreasing over the 3-year lifespan of the implant to about 25-30 mcg/day.[2] Despite this, serum concentrations remain sufficient to prevent ovulation.[4][5][6][7]

Vaginal Ring (e.g., NuvaRing®)

The vaginal ring provides a continuous, low-dose release of etonogestrel and ethinylestradiol.

Table 2: Pharmacokinetic Parameters of Etonogestrel from a Vaginal Ring

| Parameter | Value | Reference |

| Bioavailability | Approximately 100% | [12] |

| Time to Peak Concentration (Tmax) | ~1 week | [13][14][15] |

| Protein Binding | ~98% (66% to albumin, 32% to SHBG) | [9][12] |

| Metabolism | Primarily hepatic via CYP3A4 | [9] |

| Elimination Half-life (t1/2) | ~29 hours | [9] |

| Excretion | Primarily renal | [8][10] |

Systemic exposure to etonogestrel from the vaginal ring is comparable to that of combined oral contraceptives, but with significantly lower peak concentrations.[13][14][15]

Oral Administration (as Desogestrel)

Desogestrel is a prodrug that is rapidly and completely converted to its active metabolite, etonogestrel, after oral administration.

Table 3: Pharmacokinetic Parameters of Etonogestrel after Oral Administration of Desogestrel

| Parameter | Value | Reference |

| Bioavailability | 79% - 82% | [16] |

| Metabolism | Extensive first-pass metabolism | [8][10] |

| Elimination Half-life (t1/2) | ~30 hours | [16] |

Oral administration results in lower bioavailability compared to parenteral routes due to first-pass metabolism in the gut wall and liver.[8][10]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical studies. The following sections outline the typical methodologies employed in these investigations.

Bioavailability and Pharmacokinetic Studies

Objective: To determine the rate and extent of absorption of etonogestrel from a specific formulation.

Study Design:

-

Absolute Bioavailability: A randomized, open-label, crossover study design is often used.[1][16] A single dose of the etonogestrel-containing formulation is administered, and in a separate period, an intravenous (IV) bolus of etonogestrel is given to the same subjects.[1][16] The IV dose serves as the 100% bioavailable reference.

-

Relative Bioavailability/Bioequivalence: A randomized, crossover design is used to compare two different formulations (e.g., a new generic versus a branded product).[13][14][16]

Subject Population: Healthy female volunteers of reproductive age are typically enrolled.[1][13][14][16]

Procedures:

-

Drug Administration: The investigational product is administered according to the study design (e.g., insertion of an implant or vaginal ring, oral ingestion of a tablet).[1][13][14][16]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[1][11] For long-acting formulations, sampling may continue for weeks or months.[11]

-

Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.[11][17]

Analytical Methods for Etonogestrel Quantification

Objective: To accurately measure the concentration of etonogestrel in biological matrices (plasma or serum).

Methodology:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the quantification of small molecules like etonogestrel in biological fluids due to its high sensitivity and specificity.[11][17][18][19][20][21]

-

Sample Preparation: Etonogestrel and an internal standard (often a deuterated version of the analyte) are extracted from the plasma/serum using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[17][18][19][21]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where etonogestrel is separated from other components on a C18 or similar column.[17][19][20]

-

Mass Spectrometric Detection: The separated analyte is ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[17][19][21] This allows for highly selective and sensitive quantification.

-

-

Radioimmunoassay (RIA): Older studies have utilized RIA for the quantification of etonogestrel.[16] While sensitive, RIA can be less specific than LC-MS/MS.

Visualizations

The following diagrams illustrate key aspects of etonogestrel's pharmacokinetics and the experimental workflow for its study.

Etonogestrel Metabolic Pathway

Caption: Metabolic pathway of etonogestrel.

Experimental Workflow for a Bioavailability Study

Caption: Workflow for a typical etonogestrel bioavailability study.

Drug-Drug Interactions

The metabolism of etonogestrel is predominantly mediated by CYP3A4.[2][8][9][11] Consequently, co-administration with drugs that induce or inhibit this enzyme can significantly alter etonogestrel plasma concentrations.

-

CYP3A4 Inducers: Drugs such as rifampin, carbamazepine, phenytoin, and St. John's Wort can increase the metabolism of etonogestrel, leading to lower plasma concentrations and potentially reduced contraceptive efficacy.[2][22]

-

CYP3A4 Inhibitors: Strong inhibitors like ketoconazole, itraconazole, and clarithromycin can decrease the metabolism of etonogestrel, resulting in higher plasma concentrations and an increased risk of progestin-related side effects.[2][9][22]

Conclusion

Etonogestrel exhibits a favorable pharmacokinetic profile for long-acting contraception, with high bioavailability from subdermal and vaginal administration routes. Its predictable pharmacokinetics, coupled with a well-understood metabolic pathway, provides a solid foundation for its clinical use. However, the potential for drug-drug interactions via the CYP3A4 pathway necessitates careful consideration when co-prescribing other medications. This guide provides essential technical information to support further research and development in the field of hormonal contraception.

References

- 1. Pharmacokinetics of etonogestrel released from the contraceptive implant Implanon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. (Open Access) The pharmacokinetics and pharmacodynamics of Implanon, a single-rod etonogestrel contraceptive implant. (2000) | Bennink Hj | 66 Citations [scispace.com]

- 5. The pharmacokinetics and pharmacodynamics of Implanon, a single-rod etonogestrel contraceptive implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Etonogestrel - Wikipedia [en.wikipedia.org]

- 10. Etonogestrel | C22H28O2 | CID 6917715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. ovid.com [ovid.com]

- 14. Pharmacokinetics of etonogestrel and ethinylestradiol released from a combined contraceptive vaginal ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioavailability and bioequivalence of etonogestrel from two oral formulations of desogestrel: Cerazette and Liseta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A UPLC-MS/MS Method for Therapeutic Drug Monitoring of Etonogestrel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijrpr.com [ijrpr.com]

- 21. researchgate.net [researchgate.net]

- 22. Implanon (etonogestrel subdermal implant) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

The Synthetic Maze: A Technical Guide to the Chemical Pathways of Etonogestrel

For Researchers, Scientists, and Drug Development Professionals

Etonogestrel, a potent third-generation progestin, is a cornerstone of modern hormonal contraception. Its complex molecular architecture necessitates a sophisticated and multi-step synthetic approach. This in-depth technical guide provides a comprehensive overview of the core chemical synthesis pathways for etonogestrel and its key precursors, offering detailed experimental protocols and quantitative data to aid researchers and professionals in the field of drug development and manufacturing.

Introduction to Etonogestrel Synthesis

The synthesis of etonogestrel is intrinsically linked to that of its prodrug, desogestrel. Etonogestrel is the biologically active metabolite of desogestrel, differing by the presence of a ketone group at the C3 position instead of a hydroxyl group.[1] Consequently, many synthetic routes are designed to produce both compounds, often sharing common intermediates.[2][3]

The core of most industrial syntheses involves a semi-synthetic approach, starting from a readily available steroid scaffold. A common and efficient strategy commences with 13β-ethyl-11α-hydroxy-gon-4-ene-3,17-dione, a key precursor that already possesses the crucial 13-ethyl group, a hallmark of third-generation progestins.[4] The synthesis then proceeds through a series of key transformations, including selective protection of functional groups, oxidation, olefination to introduce the 11-methylene group, ethynylation at the C17 position, and finally, deprotection to yield etonogestrel.

Key Synthetic Pathways and Intermediates

A prevalent and well-documented pathway for the synthesis of etonogestrel is outlined below. This route emphasizes the strategic use of protecting groups to achieve regioselectivity in the multi-step process.

Pathway Overview

The synthesis can be broadly divided into the following key stages:

-

Selective Protection of the C3 Carbonyl Group: The starting material, 13β-ethyl-11α-hydroxy-gon-4-ene-3,17-dione, contains two ketone groups at positions C3 and C17, and a hydroxyl group at C11. To selectively modify the C11 and C17 positions, the more reactive C3 ketone is first protected, typically as a dithioacetal.

-

Protection of the C17 Carbonyl Group: Subsequently, the C17 ketone is protected, often as a ketal, to prevent its reaction in the subsequent oxidation and olefination steps.

-

Oxidation of the C11 Hydroxyl Group: The hydroxyl group at C11 is oxidized to a ketone, setting the stage for the introduction of the exocyclic methylene group.

-

Olefination at C11: A Wittig reaction or a related olefination method is employed to convert the C11 ketone into the characteristic 11-methylene group.[5][6][7][8]

-

Deprotection of the C17 Carbonyl Group: The protecting group at C17 is removed to regenerate the ketone.

-

Ethynylation at C17: The introduction of the ethynyl group at C17 is a crucial step for progestogenic activity and is typically achieved by reaction with an acetylide anion.[3][9]

-

Deprotection of the C3 Carbonyl Group: Finally, the protecting group at C3 is removed to yield etonogestrel.

This strategic sequence of protection, functional group interconversion, and deprotection ensures the desired transformations occur at the correct positions on the steroid backbone.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the key steps in a representative synthesis of etonogestrel, compiled from patent literature.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1 | 3-Dithioacetalization | 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione | 13β-ethyl-11α-hydroxy-3,3-(1,2-ethanediyldithio)gon-4-en-17-one | 1,2-Ethanedithiol, BF₃·OEt₂ | ~95% | [10] |

| 2 | 17-Ketalization | 13β-ethyl-11α-hydroxy-3,3-(1,2-ethanediyldithio)gon-4-en-17-one | 13β-ethyl-11α-hydroxy-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene | Ethylene glycol, p-TsOH | ~90% | [4] |

| 3 | 11-Oxidation | 13β-ethyl-11α-hydroxy-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene | 13β-ethyl-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-en-11-one | Pyridinium dichromate (PDC) | 89% | [11] |

| 4 | 11-Methylenation (Wittig) | 13β-ethyl-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-en-11-one | 13β-ethyl-11-methylene-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene | Methyltriphenylphosphonium bromide, n-BuLi | High | [12] |

| 5 | 17-Deprotection | 13β-ethyl-11-methylene-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene | 13β-ethyl-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-en-17-one | HCl | High | [12] |

| 6 | 17-Ethynylation | 13β-ethyl-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-en-17-one | 13β-ethyl-17α-ethynyl-17β-hydroxy-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-ene | Lithium acetylide | High | [2] |

| 7 | 3-Deprotection | 13β-ethyl-17α-ethynyl-17β-hydroxy-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-ene | Etonogestrel | Periodic acid or Thallium nitrate | 87% | [10] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of etonogestrel, synthesized from procedures described in the patent literature.[4][10][11][12]

Step 1: 3,3-(1,2-Ethanediyldithio) protection of 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione

-

Materials: 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione, 1,2-ethanedithiol, boron trifluoride diethyl etherate (BF₃·OEt₂), methanol.

-

Procedure: To a solution of 13β-ethyl-11α-hydroxygon-4-ene-3,17-dione in methanol, 1,2-ethanedithiol is added. The mixture is cooled, and boron trifluoride diethyl etherate is added dropwise while maintaining the temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation in water, followed by filtration, washing, and drying.

Step 3: Oxidation of the 11-hydroxyl group

-

Materials: 13β-ethyl-11α-hydroxy-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene, pyridinium dichromate (PDC), dry N,N-dimethylformamide (DMF).

-

Procedure: A solution of the steroid substrate and pyridinium dichromate in dry DMF is agitated at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 2 hours). The reaction mixture is then added to water to precipitate the product. The resulting crystals are filtered, washed with water, and dried under vacuum.

Step 5: Deprotection of the 17-ketal

-

Materials: 13β-ethyl-11-methylene-17,17-(1,2-ethanediylbis(oxy))-3,3-(1,2-ethanediyldithio)gon-4-ene, concentrated hydrochloric acid (HCl), methanol.

-

Procedure: The 17-ketal protected steroid is dissolved in methanol and cooled. Concentrated HCl is added dropwise, and the resulting solution is stirred at reflux for a specified period (e.g., 3 hours), with reaction progress monitored by TLC. After cooling, the reaction is carefully quenched with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

Step 6: Ethynylation of the 17-keto group

-

Materials: 13β-ethyl-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-en-17-one, trimethylsilylacetylene, n-hexllithium, tetrahydrofuran (THF), hexane.

-

Procedure: To a cooled solution of n-hexllithium in hexane, a solution of trimethylsilylacetylene in a THF/hexane mixture is slowly added. After stirring, a solution of the 17-keto steroid in hexane is added, and the mixture is stirred. The reaction is quenched with an aqueous sodium chloride solution. The organic phase is treated with methanol and aqueous sodium hydroxide to effect desilylation. After acidification and workup, the crude product is purified by crystallization.

Step 7: Deprotection of the 3-dithioacetal

-

Materials: 13β-ethyl-17α-ethynyl-17β-hydroxy-11-methylene-3,3-(1,2-ethanediyldithio)gon-4-ene, periodic acid, methanol, water.

-

Procedure: The 3-dithioacetal protected steroid is dissolved in methanol. An aqueous solution of periodic acid is added, and the mixture is stirred at a controlled temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by quenching with an aqueous sodium bicarbonate solution, followed by filtration, washing, and drying of the crystalline product.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathway to etonogestrel and a key mechanistic step.

Caption: A simplified workflow of the multi-step synthesis of etonogestrel.

Caption: The Wittig reaction mechanism for introducing the 11-methylene group.

Conclusion

The chemical synthesis of etonogestrel is a testament to the ingenuity of modern organic chemistry. By employing a strategic sequence of protection, functional group manipulation, and deprotection, chemists can efficiently construct this complex and vital pharmaceutical agent. The pathways and protocols detailed in this guide provide a foundational understanding for researchers and professionals involved in the synthesis and development of steroidal hormones. Further research into more efficient and environmentally benign synthetic routes remains an active area of investigation, promising to refine and improve the production of this important contraceptive drug.

References

- 1. Etonogestrel - Wikipedia [en.wikipedia.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. US4614621A - Ethynylation of 16-methylene-17-keto steroids - Google Patents [patents.google.com]

- 4. US9464108B2 - Combined synthesis route for desogestrel and etonogestrel - Google Patents [patents.google.com]

- 5. datapdf.com [datapdf.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. search.library.uq.edu.au [search.library.uq.edu.au]

- 10. EP2825547A1 - Combined synthesis route for etonogestrel and desogestrel - Google Patents [patents.google.com]

- 11. WO2013135744A1 - Combined synthesis route for etonogestrel and desogestrel - Google Patents [patents.google.com]

- 12. WO2013071210A1 - Methods for the preparation of etonogestrel and desogestrel - Google Patents [patents.google.com]

Metabolic Fate of Etonogestrel: A Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etonogestrel, the biologically active metabolite of the progestin desogestrel, is a cornerstone of long-acting reversible contraception. A thorough understanding of its metabolic pathways is critical for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a detailed overview of the metabolic transformation of etonogestrel, the methodologies employed for metabolite identification, and a summary of the current state of knowledge in the field.

Metabolic Pathways of Etonogestrel

The metabolism of etonogestrel primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform , is the principal catalyst for the initial oxidative metabolism of etonogestrel[1][2]. The subsequent Phase II reactions involve the conjugation of the parent drug and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

The main metabolic transformations of etonogestrel can be categorized as follows:

-

Hydroxylation: This is the primary Phase I metabolic reaction, mediated by CYP3A4. It involves the addition of a hydroxyl group (-OH) to the etonogestrel molecule. While the formation of hydroxylated metabolites is known, the precise positions of hydroxylation on the steroid nucleus have not been extensively detailed in publicly available literature.

-

Sulfation: A Phase II conjugation reaction where a sulfonate group (SO3-) is added to etonogestrel or its hydroxylated metabolites.

-

Glucuronidation: Another key Phase II conjugation pathway involving the attachment of glucuronic acid to the parent drug or its Phase I metabolites.

The biological activity of the resulting metabolites is largely unknown[1][2]. The primary route of elimination for etonogestrel and its metabolites is via urine, with a smaller fraction excreted in feces[1][2].

Caption: Figure 1. Metabolic Pathways of Etonogestrel

Identification and Quantification of Metabolites: Experimental Protocols

The identification and quantification of etonogestrel and its metabolites from biological matrices are predominantly achieved using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The initial step involves the extraction of etonogestrel and its metabolites from biological samples such as plasma, serum, or urine. Common techniques include:

-

Liquid-Liquid Extraction (LLE): This method partitions the analytes between two immiscible liquid phases. For etonogestrel, a common approach involves the use of an organic solvent like dichloromethane to extract the drug from the aqueous biological matrix.

-

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analytes of interest while the matrix components are washed away. The retained analytes are then eluted with a suitable solvent.

Analytical Instrumentation and Methods

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of etonogestrel. The following table summarizes typical parameters reported in the literature for the analysis of the parent drug. While specific parameters for metabolites are not widely published, similar methodologies would be employed with adjusted mass transitions.

| Parameter | Typical Specification |

| Chromatography System | Waters ACQUITY UPLC |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | Triple quadrupole (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 325.2 |

| Product Ions (m/z) | 269.2, 109.1 |

| Internal Standard | Deuterated etonogestrel (e.g., etonogestrel-d7) or structural analog |

In Vitro Metabolism Studies

To investigate the metabolic pathways in a controlled environment, in vitro studies using human liver microsomes are commonly performed. These studies help in identifying the enzymes responsible for metabolism and in generating metabolites for further characterization.

General Protocol for In Vitro Metabolism of Etonogestrel:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (pooled from multiple donors to account for inter-individual variability), a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding etonogestrel (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to minimize solvent effects).

-

Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Include control incubations without the NADPH-regenerating system to assess non-CYP mediated metabolism.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the parent drug and its metabolites.

-

The supernatant can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

-

-

Metabolite Identification and Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

-

Metabolite identification is based on the mass shift from the parent drug (e.g., +16 Da for hydroxylation, +80 Da for sulfation, +176 Da for glucuronidation).

-

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the metabolites.

-

Caption: Figure 2. Experimental Workflow for Metabolite Identification

Quantitative Data

While quantitative data on the specific metabolites of etonogestrel are scarce in the literature, extensive pharmacokinetic studies have been conducted on the parent compound. The following table summarizes key pharmacokinetic parameters of etonogestrel.

| Parameter | Value | Reference |

| Bioavailability | ~100% (subdermal implant) | [1] |

| Protein Binding | >98% (66% to albumin, 32% to SHBG) | [1] |

| Volume of Distribution | 201 L | [1] |

| Elimination Half-life | 25-29 hours | [1] |

| Clearance | ~7.5 L/h | [2] |

Conclusion

The metabolism of etonogestrel is a well-defined process primarily involving CYP3A4-mediated hydroxylation followed by sulfation and glucuronidation. Advanced analytical techniques, particularly UPLC-MS/MS, are essential for the sensitive and specific quantification of etonogestrel in biological matrices. While the major metabolic pathways have been elucidated, a significant opportunity for future research lies in the detailed structural characterization and quantification of the individual metabolites. Such studies would provide a more complete understanding of the disposition of etonogestrel and could have implications for personalized medicine and the assessment of drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the metabolic fate of this important contraceptive agent.

References

The Contraceptive Efficacy of Etonogestrel: An In-depth Analysis of its Modulation of Cervical Mucus Viscosity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Etonogestrel, a synthetic progestin and the active metabolite of desogestrel, is a cornerstone of long-acting reversible contraception. Its high contraceptive efficacy is attributed to multiple mechanisms of action, a key one being the profound alteration of cervical mucus, rendering it hostile to sperm penetration. This technical guide provides a comprehensive examination of the role of etonogestrel in modulating cervical mucus viscosity. It delves into the molecular mechanisms, details the changes in mucus composition, and outlines the experimental protocols used to quantify these effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of hormonal contraception and reproductive biology.

Introduction: The Cervical Mucus Barrier

Cervical mucus, a complex hydrogel secreted by the endocervical glands, plays a pivotal role in female fertility. Its biophysical and biochemical properties are dynamically regulated by the ovarian hormones estrogen and progesterone throughout the menstrual cycle. During the follicular phase, rising estrogen levels stimulate the production of copious, watery, and acellular mucus with low viscosity, creating a permissive environment for sperm transport. In contrast, during the luteal phase, elevated progesterone levels induce a scant, thick, and highly viscous mucus, forming a formidable barrier to sperm.[1]

Progestin-only contraceptives, including those containing etonogestrel, leverage this physiological mechanism. By mimicking the effects of progesterone, etonogestrel induces the production of a persistently thick and viscous cervical mucus, which is a primary contributor to its contraceptive effect.[2][3][4]

Mechanism of Action: How Etonogestrel Thickens Cervical Mucus

Etonogestrel exerts its effects by binding with high affinity to progesterone receptors (PRs) located in the epithelial and stromal cells of the cervix.[2][5] This interaction initiates a cascade of genomic and non-genomic signaling events that ultimately alter the quantity and quality of cervical mucus.

Progesterone Receptor Signaling Pathway

The binding of etonogestrel to the progesterone receptor, a nuclear transcription factor, triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the etonogestrel-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the synthesis and secretion of cervical mucus components.[6]

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different and sometimes opposing effects on gene transcription. The relative expression of these isoforms in cervical cells can influence the specific response to etonogestrel.

Impact on Cervical Mucus Composition and Properties

The primary contributors to the viscoelastic properties of cervical mucus are high-molecular-weight glycoproteins called mucins. Etonogestrel, through its action on progesterone receptors, alters the expression and secretion of these mucins, leading to a denser, more cross-linked mucus network.

Changes in Mucin Content

Studies on the effects of progestins on cervical mucus have shown significant changes in the expression of several key mucin genes, particularly the gel-forming mucins MUC5AC and MUC5B. While direct quantitative data for etonogestrel is limited, studies on combined oral contraceptives containing other progestins provide valuable insights. For instance, a study on an oral contraceptive containing ethinyl estradiol and drospirenone demonstrated a significant increase in the levels of MUC1, MUC2, and MUC5B.[5]

Table 1: Effect of a Progestin-Containing Oral Contraceptive on Cervical Mucus Mucin Content

| Mucin | Mean Change (ng/mL) | Standard Deviation | p-value |

| MUC1 | +15.21 | 10.45 | < 0.05 |

| MUC2 | +54.36 | 31.88 | < 0.01 |

| MUC5AC | +8.75 | 12.33 | > 0.05 |

| MUC5B | +22.14 | 15.78 | < 0.05 |

| Data adapted from a study on an oral contraceptive containing ethinyl estradiol and drospirenone.[5] |

This upregulation of gel-forming mucins is a key factor in the increased viscosity and reduced sperm penetrability of cervical mucus under the influence of progestins.

Alterations in Biophysical Properties

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for researchers investigating the effects of etonogestrel on cervical mucus.

Quantification of Mucin Content by ELISA

This protocol is adapted from a study quantifying mucin levels in cervical mucus.[5]

Objective: To quantify the concentration of specific mucins (MUC1, MUC2, MUC5AC, MUC5B) in cervical mucus samples.

Materials:

-

Cervical mucus samples

-

Phosphate-buffered saline (PBS)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Specific primary antibodies for each mucin

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microplates

-

Microplate reader

Procedure:

-

Sample Preparation: Dilute cervical mucus samples in PBS.

-

Coating: Coat 96-well microplates with diluted cervical mucus samples overnight at 4°C.

-

Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST) and block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Add specific primary antibodies against each mucin to the wells and incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plates with PBST and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: After washing, add the substrate solution and incubate in the dark until color develops.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of each mucin based on a standard curve generated with known concentrations of purified mucins.

References

- 1. Quantification of MUCIN 1, cell surface associated and MUCIN16, cell surface associated proteins in tears and conjunctival epithelial cells collected from postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etonogestrel (Implanon), Another Treatment Option for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of estrogen and gestagen on the mucus production of human endocervical cells: a histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Introduction - Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Reproductive Hormones on the Physical Properties of Cervicovaginal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparing cervical mucus changes in response to an oral progestin or estrogen withdrawal in ovarian suppressed women: a clinical pilot - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Etonogestrel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of etonogestrel, the active metabolite of the progestin desogestrel. Etonogestrel is a widely used hormonal contraceptive, and a thorough understanding of its preclinical safety profile is essential for researchers, scientists, and professionals involved in drug development. This document summarizes key toxicology studies, presents available quantitative data in a structured format, outlines experimental protocols based on regulatory guidelines, and visualizes relevant biological pathways.

Executive Summary

Etonogestrel has been extensively evaluated in a battery of preclinical toxicology studies to support its clinical use. The findings from these studies indicate a favorable safety profile, with the primary observed effects being related to its potent progestational activity. Key findings from the preclinical program include:

-

Acute Toxicity: Etonogestrel exhibits a low order of acute toxicity.

-

Repeated-Dose Toxicity: Long-term administration in rats and monkeys at doses significantly exceeding human exposure levels resulted in expected pharmacologic effects on reproductive organs and some changes in hematological and clinical chemistry parameters.

-

Genotoxicity: A comprehensive battery of in vitro and in vivo genotoxicity studies demonstrated no evidence of mutagenic or clastogenic potential.

-

Carcinogenicity: A 24-month carcinogenicity study in rats showed no evidence of a carcinogenic effect.

-

Reproductive and Developmental Toxicity: Studies in rats and rabbits did not reveal any teratogenic potential. Effects on fertility in rats were consistent with the contraceptive mechanism of action and were reversible upon cessation of treatment.

Acute Toxicity

Single-dose toxicity studies have been conducted in both rodents and non-rodents to determine the potential for acute toxic effects of etonogestrel.

Quantitative Data

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (male and female) | Oral | > 2000 | [1] |

| Mouse (male and female) | Oral | > 2000 | [1] |

| Rat (male and female) | Intraperitoneal | > 500 | [1] |

| Mouse (male and female) | Intraperitoneal | > 500 | [1] |

Table 1: Single-Dose Acute Toxicity of Etonogestrel

Experimental Protocol

The acute toxicity studies were likely conducted in accordance with OECD Guideline 401 (Acute Oral Toxicity) or 420 (Acute Oral Toxicity - Fixed Dose Procedure). A summary of a likely protocol is as follows:

-

Test System: Young adult, healthy, non-pregnant female and male rats and mice.

-

Administration: A single dose of etonogestrel was administered by oral gavage or intraperitoneal injection.

-

Dose Levels: A limit test was likely performed at a dose of 2000 mg/kg for the oral route and 500 mg/kg for the intraperitoneal route.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

-

Endpoints: The primary endpoint was mortality. Clinical signs, body weight changes, and gross necropsy findings were also recorded.

Repeated-Dose Toxicity

Repeated-dose toxicity studies were performed to characterize the toxicological profile of etonogestrel following prolonged administration.

Quantitative Data

Rat (52-week study):

| Parameter | Observation | Dose Level |

| Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV) | Increased at 26 weeks in both sexes and at 52 weeks in males | Not specified |

| Neutrophil count | Increased at all time intervals | Intermediate and high dose groups |

| Lymphocyte count | Decreased at all time intervals | Intermediate and high dose groups |

Table 2: Hematological Findings in a 52-Week Rat Toxicity Study with Etonogestrel[1]

Monkey (13-week study with vaginal rings):

| Parameter | Observation | Dose Level |

| White Blood Cell (WBC) count | Decreased | Not specified |

| Alkaline Phosphatase (Alk. Phosphatase) | Decreased | Not specified |

| Red Blood Cell (RBC) count, Hemoglobin (Hb), Packed Cell Volume (PCV) | Decreased after 6 weeks (reversible) | High dose groups |

| Bilirubin | Elevated | Groups 3, 4, and 5 |

Table 3: Hematological and Clinical Chemistry Findings in a 13-Week Monkey Toxicity Study with Etonogestrel[1]

Note: Specific dose levels and the magnitude of change were not available in the reviewed public documents.

Experimental Protocol

The repeated-dose toxicity studies were likely conducted in general accordance with OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline 409 (Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents).

-

Test System: Rats and cynomolgus monkeys of both sexes.

-

Administration: Etonogestrel was administered via subcutaneous implants or vaginal rings.

-

Duration: Studies ranged from 13 weeks to 52 weeks.

-

Dose Levels: At least three dose levels and a control group were likely used.

-

Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and histopathology of selected organs. The primary effects observed were related to the progestational activity of etonogestrel, including effects on the reproductive organs.

Genotoxicity

Etonogestrel was evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations and chromosomal damage.

Quantitative Data

| Assay Type | Test System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | Negative | [1] |

| In Vitro Chromosomal Aberration Assay | Mammalian cells (e.g., Chinese Hamster Ovary - CHO) | Negative | [1] |

| In Vivo Mouse Micronucleus Test | Mouse bone marrow erythrocytes | Negative | [1] |

Table 4: Summary of Genotoxicity Studies with Etonogestrel

Experimental Protocols

The genotoxicity studies were conducted in compliance with standard regulatory guidelines.

This assay was likely performed according to OECD Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Method: The plate incorporation method or pre-incubation method was used. Etonogestrel was tested with and without a metabolic activation system (S9 mix from induced rat liver).

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

This assay was likely performed according to OECD Guideline 473.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

-

Method: Cells were exposed to various concentrations of etonogestrel, both with and without metabolic activation (S9 mix).

-

Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was scored.

This assay was likely performed according to OECD Guideline 474.

-

Test System: Mice of a standard strain.

-

Method: Animals were administered etonogestrel, and bone marrow was collected at appropriate time intervals.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow was determined.

Experimental Workflow for Genotoxicity Testing

References

The Discovery and Development of Etonogestrel: A Technical Overview

Introduction

Etonogestrel is a synthetic progestin, a key component in several widely used long-acting reversible contraceptives.[1][2] It is the biologically active metabolite of desogestrel and is known for its high efficacy in preventing pregnancy.[1][3] This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of etonogestrel, tailored for researchers, scientists, and drug development professionals. Etonogestrel was patented in 1972 and was first introduced for medical use in 1998.[4][5] It is available as a subdermal implant under the brand names Implanon and Nexplanon, and in a vaginal ring in combination with ethinylestradiol, marketed as NuvaRing.[4]

Chemical Synthesis and Development

Etonogestrel, chemically known as 11-methylene-17α-ethynyl-18-methyl-19-nortestosterone, is a derivative of norethisterone and belongs to the gonane subgroup of the 19-nortestosterone family of progestins.[6] The synthesis of etonogestrel has been a subject of various patents, with routes often intertwined with the synthesis of its prodrug, desogestrel.[7][8][9][10]

Key steps in a common synthesis pathway involve the oxidation of the 18-methyl group to form a lactone, which is then converted to a 13β-ethyl steroid through a Grignard reaction and a Wolff-Kishner reduction.[7][9] Alternative synthesis routes have also been developed to improve efficiency and yield.[10]

Experimental Protocol: Representative Synthesis Step

A general, representative step in the synthesis of etonogestrel involves the conversion of an 11-keto intermediate to the 11-methylene group. This can be achieved through a Wittig reaction or by using a Peterson olefination with trimethylsilylmethyl lithium. The reaction conditions, including the choice of solvent, temperature, and catalyst, are critical for achieving high yield and purity of the final product.

Preclinical Pharmacology

Preclinical studies of etonogestrel focused on its pharmacodynamic and pharmacokinetic properties, as well as its safety profile.

Pharmacodynamics

Etonogestrel is a potent agonist of the progesterone receptor, with high binding affinity.[1][11] It exhibits very weak androgenic and glucocorticoid activity and no other significant hormonal activity.[4] Unlike some other progestins, it does not cause a decrease in sex hormone-binding globulin (SHBG) levels.[4]

Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats, were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of etonogestrel. The oral LD50 of etonogestrel in rats is reported to be greater than 2000 mg/kg.[1]

| Pharmacokinetic Parameter | Value |

| Bioavailability (subcutaneous implant) | 100%[4][12] |

| Volume of Distribution | ~201 L[4][13] |

| Plasma Protein Binding | ≥98% (66% to albumin, 32% to SHBG)[4][13] |

| Metabolism | Hepatic (primarily via CYP3A4)[4][11][13] |

| Elimination Half-Life | ~25 to 29 hours[4] |

| Clearance | ~7.5 L/h[1][12] |

Mechanism of Action

Etonogestrel's contraceptive effect is multifactorial.[3] The primary mechanism is the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland.[3][14][15] This is achieved by binding to progesterone receptors in the hypothalamus and pituitary, which in turn reduces the secretion of gonadotropin-releasing hormone (GnRH) and subsequently LH.[1][5][11]

Secondary mechanisms include increasing the viscosity of the cervical mucus, which hinders sperm penetration, and altering the uterine lining to make it unsuitable for implantation.[3][4][11][15]

Caption: Signaling pathway of etonogestrel's contraceptive mechanism of action.

Clinical Development

The clinical development of the etonogestrel implant (Implanon/Nexplanon) involved numerous international trials to establish its efficacy, safety, and tolerability.

Caption: General workflow of the clinical development of etonogestrel.

An integrated analysis of 11 international clinical trials, which supported the U.S. Food and Drug Administration (FDA) approval, included 942 healthy women aged 18 to 40.[16][17][18] These studies were primarily open-label and non-comparative, with durations of up to three years.[3][18]

| Clinical Trial Phase | Number of Participants | Key Findings |

| Integrated Analysis (11 trials) | 942 | No pregnancies occurred while the implant was in place. The cumulative Pearl Index was 0.38. Common adverse events included headache, weight gain, acne, and breast tenderness.[17][18] |

| U.S. Multicenter Study | 330 | Confirmed high contraceptive efficacy and safety profile consistent with international trials.[3] |

| Nexplanon Extension Trial | Ongoing | Investigating the safety and efficacy of the etonogestrel implant for up to five years of use.[19] |

| Post-abortion Insertion Study | 140 | Demonstrated the feasibility and acceptance of etonogestrel implant insertion immediately after an abortion.[16] |

Experimental Protocol: Clinical Trial for Contraceptive Efficacy

A typical Phase III clinical trial to evaluate the contraceptive efficacy of an etonogestrel implant would have the following design: